1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea
Description
Properties
IUPAC Name |
1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c16-14-18-12-9-5-4-8-11(12)13(19-14)20-15(21)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHXTRYAYNIKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)NC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea typically involves the reaction of 2-amino-5,6,7,8-tetrahydroquinazoline with phenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.
Substitution: The amino group in the quinazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N3-Aryl-N1-(2-Phenylquinazolin-4-yl)thioureas
- Structure: These compounds share a quinazolinyl core but lack the tetrahydro modification. Synthesis involves domino reactions between aryl amines and imidamide precursors, confirmed via FTIR and NMR .
Phenylthiourea-Based Heterocycles (e.g., Pyrazole/Thiazole Derivatives)
- Synthesis: Derivatives like 1-(4-acetylphenyl)-3-phenylthiourea are synthesized via enaminone intermediates using DMF-DMA, followed by reactions with nitrogen binucleophiles .
- Comparison : The target compound’s tetrahydroquinazolinyl group may require more complex cyclization steps, unlike the straightforward heterocyclic additions in these analogs .
Selenium-Containing Thioureas (DS036, DS038)
- Structure : These feature selanyl substituents (e.g., methylselanyl or benzylselanyl) instead of the tetrahydroquinazolinyl group.
- Application: Used in corrosion inhibition, highlighting how substituent choice (selenium vs. nitrogenous bicyclic systems) directs applications toward industrial vs. biological uses .
Anti-Cholinesterase Activity
Antibacterial and Antioxidant Potential
- 1-(2-Fluorophenyl)-3-phenylthiourea (Compound V) : Characterized for antibacterial activity, demonstrating substituent-dependent efficacy .
- Comparison: Electron-withdrawing groups (e.g., fluorine) enhance bioactivity, but the target compound’s amino group in the tetrahydroquinazoline ring could offer unique charge interactions .
Physical and Chemical Properties
Biological Activity
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea is a compound belonging to the tetrahydroquinazoline class, characterized by its unique bicyclic structure and functional groups. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and antitumor applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N4S, with a molecular weight of 284.37 g/mol. Its structure includes a thiourea functional group and an amino group, which are crucial for its biological interactions. The compound's reactivity is enhanced by the tetrahydroquinazoline ring, allowing it to engage in various chemical reactions that can lead to biological activity.
Antimicrobial Properties
Research has indicated that derivatives of tetrahydroquinazolines exhibit significant antibacterial activity. Specifically, this compound has shown promise as an antitubercular agent , effectively inhibiting enzymes essential for the survival of Mycobacterium tuberculosis. Studies demonstrated that the compound can bind to specific targets within bacterial cells, disrupting their metabolic processes .
| Activity | Target | IC50 Value |
|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | Not specified |
| Antibacterial | Various Gram-positive/negative bacteria | Not specified |
Antitumor Activity
The compound has also been explored for its antitumor properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound allow it to interact with cellular targets that regulate these processes.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors within microbial and cancer cells. Molecular docking studies have indicated that the compound can effectively bind to active sites of critical enzymes such as DNA gyrase and topoisomerase IV in bacteria. This binding disrupts their function, leading to cell death .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : In a comparative analysis against standard antibiotics like ampicillin and streptomycin, derivatives of this compound exhibited superior antibacterial potency against E. coli and Staphylococcus aureus, demonstrating lower minimum inhibitory concentrations (MICs) compared to traditional treatments .
- Antitumor Efficacy : A study evaluating various tetrahydroquinazoline derivatives found that this compound significantly inhibited the growth of specific cancer cell lines in vitro. The results suggested that structural modifications could enhance its efficacy further.
Q & A
Q. What are the established synthetic routes for 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea, and what critical reaction parameters influence yield and purity?
A domino reaction between N2-(2-cyanophenyl)-N1-thioxomethylidenebenzene-1-carboximidamide and aryl amines is a primary method for synthesizing quinazoline-thiourea derivatives. Key parameters include:
- Temperature control : Optimal yields are achieved at 80–100°C to prevent side reactions.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound with >95% purity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.5 ppm confirm the phenylthiourea moiety, while δ 2.5–3.0 ppm (m) corresponds to the tetrahydroquinazoline protons.
- ¹³C NMR : Signals at ~180 ppm (C=S) and ~160 ppm (C=N) validate the thiourea and quinazoline groups .
- Mass spectrometry : ESI-MS (m/z 354 [M+H]⁺) confirms molecular weight.
- X-ray crystallography : Resolves bond angles and dihedral angles, confirming planar geometry of the thiourea group and chair conformation of the tetrahydroquinazoline ring .
Q. What in vitro biological assays are recommended to evaluate the compound's pharmacological potential?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating potency .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM suggesting therapeutic potential .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR) using fluorescence-based protocols to assess target engagement .
Advanced Research Questions
Q. How can conflicting data regarding the compound's bioactivity across different studies be systematically addressed?
-
Meta-analysis of assay conditions :
Parameter Study A Study B Resolution Strategy Cell Line HeLa (IC₅₀ = 8 µM) S. aureus (MIC = 25 µg/mL) Cross-validate using standardized cell lines (e.g., NCI-60 panel) and uniform protocols. Solvent DMSO (0.1%) Ethanol (1%) Use biocompatible solvents at ≤0.1% to minimize cytotoxicity artifacts. -
Structural analogs : Compare bioactivity of derivatives (e.g., halogen-substituted phenyl groups) to identify pharmacophore requirements .
Q. What strategies are effective in modifying the thiourea moiety to enhance target selectivity and reduce off-target effects?
- Isosteric replacement : Substitute sulfur with selenium (selenourea) to modulate electronic properties and improve binding affinity .
- Steric hindrance : Introduce bulky substituents (e.g., 4-tert-butylphenyl) to restrict conformational flexibility and enhance selectivity for kinases over phosphatases .
- Prodrug design : Mask the thiourea group with pH-sensitive protecting groups (e.g., acetyl) to improve bioavailability .
Q. How can computational methods guide the optimization of this compound's pharmacokinetic profile?
-
ADMET prediction : Tools like SwissADME predict:
Property Value Implication LogP 3.2 Moderate lipophilicity; may require formulation tweaks for solubility. BBB permeability Low Suitable for non-CNS targets (e.g., peripheral tumors). -
Molecular docking : Simulations with EGFR (PDB: 1M17) identify key interactions (e.g., hydrogen bonds with Met793) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
